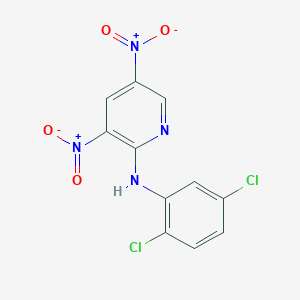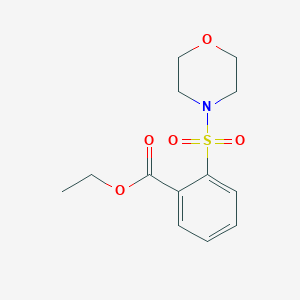![molecular formula C24H21N3O2 B2946196 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1448053-04-0](/img/structure/B2946196.png)
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which provides a clean, high-yielding, and environmentally friendly method . The reaction conditions are mild and metal-free .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation . The reaction conditions can vary depending on the specific synthesis method .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, such as our compound of interest, have been extensively studied for their antimicrobial properties. They have shown efficacy against a variety of bacterial and fungal pathogens. The presence of the imidazole ring is crucial for the biological activity, as it can interact with the microbial cell membranes and disrupt their integrity .
Anticancer Potential
The structural motif of imidazo[1,2-a]pyridine is common in molecules with anticancer activity. Research has indicated that these compounds can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. They are particularly promising in the search for novel chemotherapeutic agents .
Anti-inflammatory Applications
Compounds containing the imidazole ring have been reported to exhibit anti-inflammatory effects. This is attributed to their ability to modulate the production of inflammatory cytokines and inhibit enzymes involved in the inflammatory process .
Antitubercular Agents
Imidazole derivatives have shown potential as antitubercular agents. They have been evaluated against Mycobacterium tuberculosis and found to inhibit the growth of this bacterium, which is responsible for tuberculosis. This is particularly important given the rise of antibiotic-resistant strains of M. tuberculosis .
Antiviral Properties
The imidazo[1,2-a]pyridine core is present in several antiviral drugs. These compounds can interfere with viral replication by targeting specific proteins required for the virus to multiply. This makes them valuable candidates for the development of new antiviral therapies .
GABA A Receptor Modulation
Imidazo[1,2-a]pyridines have been identified as modulators of the GABA A receptor, which is a significant target for drugs used to treat anxiety and sleep disorders. Compounds like our subject have the potential to be developed into sedatives or anxiolytics, expanding the therapeutic options for these conditions .
Orientations Futures
Imidazo[1,2-a]pyridines have attracted significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . This suggests that there is potential for future research and development in this area.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, some imidazo[1,2-a]pyridines have been shown to inhibit DDR1, a receptor tyrosine kinase, with IC50 values in the nanomolar range .
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been reported to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Pharmacokinetics
For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
Similar compounds have been reported to have significant biological and therapeutic value .
Action Environment
The synthesis of similar compounds has been reported to be influenced by different reaction conditions .
Propriétés
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-26(16-17-15-25-22-13-7-8-14-27(17)22)24(28)23-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)23/h3-15,23H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMHXAOCVTCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)
![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)
![(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2946120.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2946122.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)

